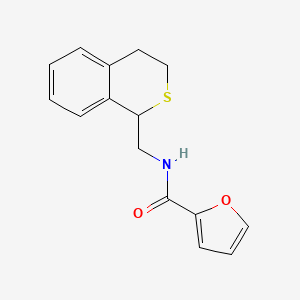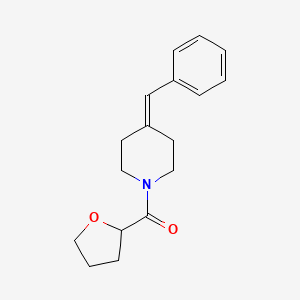
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)furan-2-carboxamide, also known as Isothiocarbamate (ITC), is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ITC is a small molecule that can be synthesized through various methods and has been shown to have a wide range of biological effects. In
作用机制
ITC has been shown to have a variety of mechanisms of action, depending on the biological system being studied. In cancer cells, ITC has been shown to induce apoptosis by activating caspase enzymes. It has also been shown to inhibit the activity of histone deacetylases, leading to the inhibition of cancer cell growth. In bacteria, ITC has been shown to inhibit the activity of enzymes involved in cell wall synthesis, leading to bacterial cell death. In addition, ITC has been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
ITC has been shown to have a variety of biochemical and physiological effects, depending on the biological system being studied. In cancer cells, ITC has been shown to induce apoptosis and inhibit cancer cell growth. In bacteria, ITC has been shown to inhibit cell wall synthesis and lead to bacterial cell death. In addition, ITC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
ITC has several advantages for lab experiments, including its small molecular size, ease of synthesis, and potential therapeutic properties. However, there are also limitations to using ITC in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
未来方向
There are several future directions for research on ITC, including its potential use as a therapeutic agent for cancer, bacterial infections, and inflammatory diseases. Further research is needed to fully understand its mechanisms of action and to determine its potential toxicity. In addition, research on the synthesis of ITC and its derivatives may lead to the development of new compounds with enhanced therapeutic properties.
合成方法
ITC can be synthesized through various methods, including the reaction of furan-2-carboxylic acid with thiosemicarbazide, followed by cyclization with formaldehyde. Another method involves the reaction of 2-furoyl chloride with thiosemicarbazide, followed by cyclization with sodium hydroxide. These methods result in the formation of ITC as a yellow crystalline solid.
科学研究应用
ITC has been shown to have potential therapeutic properties in various scientific research studies. It has been studied for its anticancer, antibacterial, antifungal, and anti-inflammatory properties. ITC has been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, ITC has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-15(13-6-3-8-18-13)16-10-14-12-5-2-1-4-11(12)7-9-19-14/h1-6,8,14H,7,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOBYAQVAWUZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C2=CC=CC=C21)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfonyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7584531.png)

![1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone](/img/structure/B7584543.png)








![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
